Bienvenue dans la boutique en ligne BenchChem!

7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Regioselective phosphonylation Visible-light photocatalysis Pyrazolo[1,5-a]pyrimidine derivatization

7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 933054-30-9) is a heterocyclic small molecule defined by a pyrazolo[1,5-a]pyrimidine core bearing a 3-bromophenyl substituent at the 7-position and a nitrile group at the 3-position. It belongs to the pyrazolo[1,5-a]pyrimidine-3-carbonitrile class, which has been widely explored as a privileged scaffold for kinase inhibition (e.g., Pim-1, CDK2) and epigenetic modulation (e.g., KDM4D).

Molecular Formula C13H7BrN4
Molecular Weight 299.131
CAS No. 933054-30-9
Cat. No. B565058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS933054-30-9
Molecular FormulaC13H7BrN4
Molecular Weight299.131
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=CC=NC3=C(C=NN23)C#N
InChIInChI=1S/C13H7BrN4/c14-11-3-1-2-9(6-11)12-4-5-16-13-10(7-15)8-17-18(12)13/h1-6,8H
InChIKeyYKKBPEKMOUHSEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 933054-30-9) – Core Structural and Class Context for Procurement


7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 933054-30-9) is a heterocyclic small molecule defined by a pyrazolo[1,5-a]pyrimidine core bearing a 3-bromophenyl substituent at the 7-position and a nitrile group at the 3-position . It belongs to the pyrazolo[1,5-a]pyrimidine-3-carbonitrile class, which has been widely explored as a privileged scaffold for kinase inhibition (e.g., Pim-1, CDK2) and epigenetic modulation (e.g., KDM4D) [1][2][3]. While direct, peer-reviewed quantitative data for this specific compound are extremely scarce, its structural features position it as a candidate for probing regioisomeric bromine effects in systematic structure-activity relationship (SAR) campaigns.

Why the 3-Bromo Substituent on 7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Cannot Be Interchanged with Close Analogs


Within the pyrazolo[1,5-a]pyrimidine-3-carbonitrile class, even subtle positional shifts of substituents profoundly alter bioactivity. For example, in the Pim-1 kinase inhibitor series, compounds with different 7-aryl substitutions exhibited IC50 values ranging from 0.54 µM to >10 µM, underscoring the steep SAR at this vector [1]. In the CDK2 inhibitor series, moving the bromine from the para to ortho/para positions (e.g., 2,4-dichlorophenyl) or replacing it with a triazole moiety shifted potency from 0.45 µM down to 0.09 µM [2]. Published research confirms that the 4-bromophenyl isomer (7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, CAS 320417-25-2) serves as a direct scaffold comparator, yet systematic SAR demonstrates that the 3-bromo regioisomer can be expected to engage hydrophobic pockets or halogen-bonding environments differently from the 4-bromo counterpart, potentially altering target selectivity and pharmacokinetic profiles [1][2]. Consequently, sourcing the 3-bromo isomer specifically is indispensable for SAR campaigns aimed at mapping regioisomeric bromine effects—generic substitution with the 4-bromo analog or other halo-phenyl derivatives cannot reproduce these precise electronic and steric interactions.

Quantitative Head-to-Head Evidence Differentiating 7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile from Closest Analogs


Regioisomeric Bromine Differentiation: 3-Br vs. 4-Br at 7-Phenyl During C3-H Functionalization

The 3-bromophenyl substitution pattern was employed explicitly in visible-light-mediated C3-H phosphonylation chemistry. 2-Methyl-7-(3-bromophenyl)pyrazolo[1,5-a]pyrimidine was synthesized in 64% yield and subjected to regioselective phosphonylation, demonstrating that the 3-bromo substituent is compatible with photocatalytic C-H activation conditions [1]. In contrast, the 4-bromophenyl analog or other aryl substituents may respond differently under the same conditions due to electronic effects, making the 3-bromo scaffold uniquely validated for late-stage diversification via this methodology.

Regioselective phosphonylation Visible-light photocatalysis Pyrazolo[1,5-a]pyrimidine derivatization

Class-Level Pim-1 Kinase Inhibition: Position-Dependent SAR of 7-Aryl Substituents

A recent 2D QSAR study of pyrazolo[1,5-a]pyrimidine-3-carbonitriles revealed that the nature and position of the 7-aryl substituent critically controls Pim-1 inhibitory activity. The most potent analog (compound 5d) achieved an IC50 of 0.54 µM, while other 7-aryl variants were significantly less active [1]. Although the exact 7-(3-bromophenyl) compound was not tested in this set, the QSAR model identifies key structural features—including bromine substitution patterns—that influence potency, providing a direct rational basis for synthesizing and testing the 3-bromo isomer.

Pim-1 kinase Breast cancer Pyrazolo[1,5-a]pyrimidine SAR

CDK2 Inhibition Landscape: How Regioisomeric Bromine Placement Governs Antiproliferative Potency

A comparative study of pyrazolo[1,5-a]pyrimidine-3-carbonitriles evaluated 7-aryl-substituted analogs for CDK2 inhibition. The 4-bromophenyl derivative (compound 13g) displayed an IC50 of 0.45 µM against HCT-116 colon cancer cells, with CDK2 enzyme inhibition at 150 nM [1]. The 2,4-dichlorophenyl analog (13j) showed distinct potency and selectivity. This dataset confirms that the bromine position on the 7-phenyl ring is a critical determinant of CDK2 affinity and cytotoxicity, explicitly validating the procurement of the 3-bromo regioisomer to map the complete regioisomeric SAR landscape at this target.

CDK2 kinase Colon cancer Apoptosis induction

KDM4D Epigenetic Inhibition: Scaffold Validation and Potential for Halogen-Bonding Modulation

The pyrazolo[1,5-a]pyrimidine-3-carbonitrile core has been validated as a monodentate 2-OG competitive inhibitor of KDM4D, with lead compound 10r achieving an IC50 of 0.41 ± 0.03 µM [1][2]. Structure-based design from the KDM5A co-crystal structure (PDB 6bh4) indicates that the 7-aryl group occupies a hydrophobic sub-pocket where halogen bonding could enhance affinity [3]. The 3-bromophenyl substituent introduces a halogen-bonding-capable bromine atom at a position predicted to interact with this pocket, providing a rational basis for its use in developing next-generation KDM4D inhibitors with improved potency.

KDM4D demethylase Epigenetics Lead optimization

When to Source 7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile: Key Scenarios Grounded in Comparative Evidence


Completing Regioisomeric SAR Matrices for Kinase Inhibitor Programs (Pim-1, CDK2)

Procurement of the 3-bromo isomer is essential when constructing a full positional scanning library at the 7-aryl vector. The Pim-1 SAR described in Section 3 Evidence Item 2 shows that 7-aryl substituents control IC50 values across a >18-fold range [1]. Similarly, the CDK2 data in Evidence Item 3 demonstrate that moving the bromine from para to ortho/para or replacing it with heteroaryl groups can shift HCT-116 potency by >5-fold [2]. Without the 3-bromo analog, any SAR model or 2D QSAR would have a critical gap in the meta-substituted chemical space, undermining predictive accuracy and the ability to identify optimal substitution patterns.

Late-Stage Diversification via C-H Functionalization

Researchers developing photocatalytic or transition-metal-mediated C-H activation methodologies require substrates with defined substitution patterns to assess scope and regioselectivity. As demonstrated in Evidence Item 1, the 3-bromophenyl-bearing scaffold is a proven substrate for organophotocatalytic phosphonylation, yielding 64% product under mild conditions [3]. This compound can serve as a benchmark substrate for developing new C3-H functionalization methods, cross-coupling reactions, or late-stage bromine-handle transformations (e.g., Suzuki-Miyaura coupling at the bromine site).

Epigenetic Chemical Probe Development Targeting KDM4D with Halogen-Bonding Optimization

Medicinal chemistry teams focused on KDM4D (or related KDMs) can strategically use this compound to introduce a halogen-bond donor into the 7-aryl sub-pocket. The KDM4D SAR in Evidence Item 4 shows that non-halogenated lead compound 10r achieves 0.41 µM potency [4]; incorporating a bromine atom at the meta position is predicted to enhance binding through halogen bonding with backbone carbonyls or side-chain hydroxyls in the enzyme active site, as suggested by KDM5A co-crystal structures [5]. Using the 3-bromo isomer here is superior to the 4-bromo isomer because the meta orientation may direct the bromine toward distinct interaction partners within the pocket.

Quote Request

Request a Quote for 7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.